5-Fluoropyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoropyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a fluorine atom attached to the pyrazole ring. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a valuable scaffold for the development of pharmaceuticals and functional materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyrazolo[1,5-a]pyridine typically involves the fluorination of pyrazolo[1,5-a]pyridine derivatives. One common method is the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with a fluorinating reagent such as Selectfluor. This reaction proceeds through the formation of an intermediate fluorine-containing σ-complex, which is then converted to the desired fluorinated product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoropyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Fluorinating Reagents: Selectfluor is commonly used for the fluorination of pyrazolo[1,5-a]pyridine derivatives.
Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the reduction of this compound.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, oxidized or reduced forms of the compound, and more complex fused ring systems resulting from cyclization reactions.
Wissenschaftliche Forschungsanwendungen
5-Fluoropyrazolo[1,5-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and as a potential therapeutic agent due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 5-Fluoropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, thereby modulating various biochemical processes. For example, it has been shown to inhibit certain kinases and phosphodiesterases, leading to the regulation of cellular signaling pathways . The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in the position and nature of the substituents.
Fluoropyrazoles: These compounds contain a fluorine atom on the pyrazole ring but lack the fused pyridine ring.
Fluoropyridines: These compounds have a fluorine atom on the pyridine ring but do not contain the fused pyrazole ring.
Uniqueness
5-Fluoropyrazolo[1,5-a]pyridine is unique due to its specific fused ring system and the presence of a fluorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable scaffold for the development of novel pharmaceuticals and functional materials.
Eigenschaften
Molekularformel |
C7H5FN2 |
---|---|
Molekulargewicht |
136.13 g/mol |
IUPAC-Name |
5-fluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5FN2/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H |
InChI-Schlüssel |
SYOAUEYOIWDOIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CC=N2)C=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.